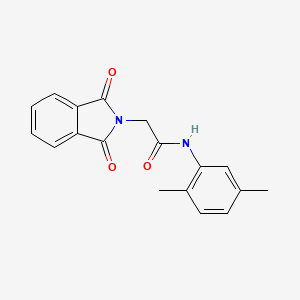

(E)-乙基 2-(3-(4-硝基苯基)丙烯酰胺基)噻唑-4-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Thiazole derivatives are a significant class of compounds in heterocyclic chemistry, particularly due to their wide range of applications in medicinal chemistry. The compound "(E)-ethyl 2-(3-(4-nitrophenyl)acrylamido)thiazole-4-carboxylate" is a member of this family, and its structure suggests potential biological activity. Although the specific compound is not directly mentioned in the provided papers, similar ethyl thiazole-4-carboxylate derivatives have been synthesized and evaluated for various biological activities, including antitumor and anti-inflammatory effects .

Synthesis Analysis

The synthesis of related ethyl thiazole-4-carboxylate derivatives typically involves Knoevenagel condensation reactions, where an active methylene group of a thiazole derivative reacts with substituted benzaldehydes . The synthesis process is designed to be clean, efficient, and environmentally friendly, using readily available reagents. The synthesis of the specific nitrophenyl derivative would likely follow similar synthetic pathways, with the introduction of the nitrophenyl group at the appropriate step to ensure the formation of the desired acrylamido linkage.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The crystal structure of a related compound, Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate, was determined to crystallize in the monoclinic system with space group P21/c, featuring intermolecular C-H...O interactions and analyzed using Hirshfeld surface analysis . For the compound , similar analytical techniques, including X-ray crystallography and Hirshfeld surface analysis, would be used to determine its precise molecular geometry and intermolecular interactions.

Chemical Reactions Analysis

Thiazole derivatives are known to undergo various chemical reactions, including interactions with metal ions to form complexes . The reactivity of the nitro group in the "(E)-ethyl 2-(3-(4-nitrophenyl)acrylamido)thiazole-4-carboxylate" could lead to further chemical transformations, potentially influencing the biological activity of the compound. The presence of the acrylamido linkage also suggests potential reactivity with nucleophiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and stability. The frontier molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are critical in determining the chemical reactivity and properties of the compound. For instance, the energy difference between HOMO and LUMO in a related compound was found to be 3.919 eV, which is indicative of its chemical stability and reactivity . The molecular electrostatic potential map of such compounds can also highlight electrophilic and nucleophilic sites, which are essential for understanding their interaction with biological targets.

科学研究应用

吡唑衍生物的合成

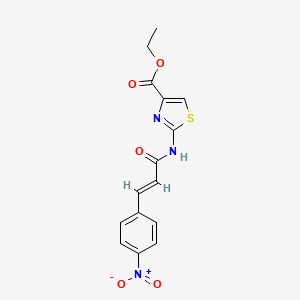

一种新的烯胺酯,(E)-乙基 3-(二丙氨基)丙烯酸酯,已被合成用于制备各种吡唑衍生物。这项工作包括开发另一种新的烯胺酮,(E)-乙基 3-(3-(二甲氨基)丙烯酰基)-1-(4-硝基苯基)-1H-吡唑-4-羧酸酯,它作为合成不同官能化 3,4'-双吡唑基酮的前体。该研究重点研究了这些化合物的肼解中的位点选择性,导致吡唑并[3,4-d]哒嗪衍生物的合成,并通过光谱和元素分析得到证实 H. Hassaneen & A. S. Shawali,2013 年。

噻唑衍生物的抗风湿潜力

对噻唑衍生物的抗风湿潜力的研究,特别是乙基 2-(2-氰基-3-巯基-3-(苯氨基)丙烯酰胺基)-4,5,6,7-四氢苯并[b]噻吩-3-羧酸酯及其金属配合物,揭示了显着的抗氧化剂,镇痛剂和抗风湿作用。这些发现是通过体内模型确定的,强调了这些化合物在风湿病管理中的治疗潜力 Y. Sherif & N. Hosny,2014 年。

工业过程中的缓蚀

乙基 6-氨基-3-甲基-4-(3-硝基苯基)-2,4-二氢吡喃并[2,3,C]吡唑-5-羧酸酯等衍生物在低碳钢上表现出有效的缓蚀性能,这对于工业酸洗工艺至关重要。该研究利用了各种分析技术,例如重量分析、动电位极化和电化学阻抗谱,以确定这些化合物的效率和保护能力 P. Dohare、K. R. Ansari、M. Quraishi 和 I. Obot,2017 年。

聚咔唑衍生物的电致变色特性

对供体-受体型单体的研究,包括 9-(4-硝基苯基)-3,6-二(噻吩-2-基)-9H-咔唑,突出了它们良好的电化学活性和独特的电致变色特性。这些发现表明在创建具有可变光学特性的材料中具有潜在应用,可用于电子和光电器件 Bin Hu、Xiaojing Lv、Jingwei Sun、G. Bian、M. Ouyang、Z. Fu、Pingjing Wang 和 Cheng Zhang,2013 年。

噻唑羧酸酯类似物的抗肿瘤活性

新型乙基 2-取代-氨基噻唑-4-羧酸酯类似物的合成证明了潜在的抗癌活性。具体而言,一种化合物对 RPMI-8226 白血病细胞系表现出显着的活性,表明这些类似物在癌症治疗中的前景 H. El-Subbagh、A. Abadi 和 J. Lehmann,1999 年。

属性

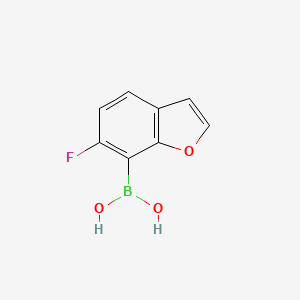

IUPAC Name |

ethyl 2-[[(E)-3-(4-nitrophenyl)prop-2-enoyl]amino]-1,3-thiazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O5S/c1-2-23-14(20)12-9-24-15(16-12)17-13(19)8-5-10-3-6-11(7-4-10)18(21)22/h3-9H,2H2,1H3,(H,16,17,19)/b8-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOZNCJGXPQKOEJ-VMPITWQZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)NC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=CSC(=N1)NC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[4-(dimethylamino)phenyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3007717.png)

![2-[(8-chloro-6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B3007720.png)

![[(1-Cyanocyclohexyl)carbamoyl]methyl 3-cyano-5-hydroxybenzoate](/img/structure/B3007722.png)

![3-(benzo[d]thiazol-2-yl)-8-((dimethylamino)methyl)-6-ethyl-7-hydroxy-2-methyl-4H-chromen-4-one](/img/structure/B3007723.png)

![6-(2,5-Dimethylphenyl)-4,7-dimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3007724.png)

![N-(5-chloro-2-methoxyphenyl)-2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3007725.png)

![(Z)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B3007728.png)

![N-(cyanomethyl)-N-cyclopropyl-2-{[(pyridin-4-yl)methyl]sulfanyl}acetamide](/img/structure/B3007730.png)